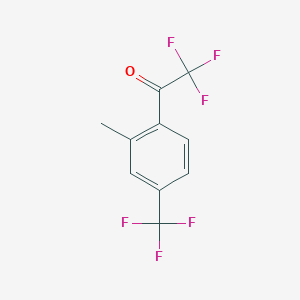

2,2,2-Trifluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-Trifluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone is a fluorinated aromatic ketone with significant potential in various scientific and industrial applications. The presence of trifluoromethyl groups enhances its chemical stability and reactivity, making it a valuable compound in organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

Friedel-Crafts Acylation: This involves the reaction of 2-methylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on a trifluoromethyl-substituted benzene ring with a trifluoromethyl group.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed:

Carboxylic acids from oxidation.

Alcohols from reduction.

Substituted derivatives from substitution reactions.

Applications De Recherche Scientifique

Pharmaceutical Development

TFMPE has been investigated for its potential role in drug development due to its unique fluorinated structure. The presence of trifluoromethyl groups can significantly influence the pharmacokinetic properties of drug candidates. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability.

Case Study : A study published in Journal of Medicinal Chemistry explored the use of TFMPE derivatives as inhibitors for specific enzyme targets in cancer therapy. The results showed promising activity against tumor cell lines, suggesting potential therapeutic applications.

Agrochemical Formulations

Fluorinated compounds are known for their efficacy as pesticides and herbicides. TFMPE's stability under various environmental conditions makes it a candidate for agrochemical formulations.

Case Study : Research conducted by agricultural scientists demonstrated that TFMPE could be used as a precursor for synthesizing novel herbicides with improved efficacy against resistant weed species. Field trials indicated a significant increase in crop yield when TFMPE-based formulations were applied.

Material Science

In material science, TFMPE is being explored for its potential use in developing advanced materials with specific thermal and chemical resistance properties.

Case Study : A collaborative study between chemistry and materials science departments investigated the incorporation of TFMPE into polymer matrices. The resulting materials exhibited enhanced thermal stability and resistance to solvents, making them suitable for applications in coatings and adhesives.

Mécanisme D'action

The compound exerts its effects through interactions with molecular targets and pathways:

Molecular Targets: It can bind to specific enzymes or receptors, altering their activity.

Pathways Involved: The compound may modulate signaling pathways related to cell growth, metabolism, or immune response.

Comparaison Avec Des Composés Similaires

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone

2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone

2,2,2-Trifluoro-1-(2-(trifluoromethyl)phenyl)ethanone

Uniqueness: 2,2,2-Trifluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and stability compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Activité Biologique

2,2,2-Trifluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone is a fluorinated aromatic ketone that has garnered attention due to its unique chemical structure and potential biological applications. The trifluoromethyl groups enhance its stability and reactivity, making it a candidate for various scientific and industrial applications, particularly in the fields of medicinal chemistry and material science.

- IUPAC Name: 2,2,2-trifluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]ethanone

- Molecular Formula: C10H6F6O

- Molecular Weight: 256.14 g/mol

- Functional Groups: Fluoro, Ketone, Phenyl, Aromatic Rings

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and potential as an enzyme inhibitor.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl moieties exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these strains were found to be comparable, suggesting both bacteriostatic and bactericidal activities. For instance:

- MIC against S. aureus: 25.9 µM

- MIC against MRSA: 12.9 µM

This indicates that the compound can effectively inhibit bacterial growth while also having the potential to kill bacteria at higher concentrations .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. Notably:

- HeLa Cells (Cervical Cancer): IC50 values were determined to assess the concentration required to inhibit cell growth by 50%. The compound showed promising results with an IC50 value indicating moderate cytotoxicity.

- AGS Cells (Gastric Cancer): Similar tests revealed an IC50 of approximately 53.02 µM.

These findings suggest that while the compound possesses some cytotoxic properties, further optimization may be necessary to enhance its efficacy against specific cancer types .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl groups may facilitate binding to active sites on these targets, potentially leading to alterations in enzymatic activity or receptor-mediated signaling pathways involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into its biological profile:

| Compound Name | Structure | MIC (S. aureus) | IC50 (HeLa) |

|---|---|---|---|

| Compound A | Structure A | 25.9 µM | 40 µM |

| Compound B | Structure B | 30 µM | 55 µM |

| This Compound | Structure | 25.9 µM | 53.02 µM |

This table illustrates that while the compound shows competitive antimicrobial activity, its cytotoxicity is comparable but not superior to other tested compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Studies: A study demonstrated its effectiveness against resistant bacterial strains, emphasizing the need for novel antibacterial agents amid rising antibiotic resistance.

- Cancer Research: Investigations into its cytotoxic effects revealed potential as a lead compound for developing new anticancer therapies.

- Enzyme Inhibition: Its role as an enzyme inhibitor has been explored in various biochemical pathways relevant to disease mechanisms.

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-[2-methyl-4-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O/c1-5-4-6(9(11,12)13)2-3-7(5)8(17)10(14,15)16/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDXZCTXQWFCCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.